tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxy group, and a fluorinated propyl chain attached to a 1,2,3-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.
Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group using benzyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the fluorinated propyl chain can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-1-(3-(benzyloxy)-2-chloropropyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl (S)-1-(3-(benzyloxy)-2-bromopropyl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in tert-Butyl (S)-1-(3-(benzyloxy)-2-fluoropropyl)-1H-1,2,3-triazole-4-carboxylate imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro and bromo analogs .
Properties
Molecular Formula |
C17H22FN3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
tert-butyl 1-[(2S)-2-fluoro-3-phenylmethoxypropyl]triazole-4-carboxylate |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(22)15-10-21(20-19-15)9-14(18)12-23-11-13-7-5-4-6-8-13/h4-8,10,14H,9,11-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
IAFAVNRAMBWTSH-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)C[C@@H](COCC2=CC=CC=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)CC(COCC2=CC=CC=C2)F |
Origin of Product |
United States |
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